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molecular formula C6H4ClFO B1580588 4-Chloro-2-fluorophenol CAS No. 348-62-9

4-Chloro-2-fluorophenol

Cat. No. B1580588
M. Wt: 146.54 g/mol
InChI Key: ZKMUKBBWORLNLA-UHFFFAOYSA-N
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Patent
US05164502

Procedure details

The procedure of a) was used except that 0.64 g of 4-chlorophenol was employed, the fluorinating agent was 1.89 g of N-fluoro-2,3-dichloro-6-(trichloromethyl)pyridinium fluoroborate, and 40 ml of solvent was employed. There was a slight exotherm on mixing. The mixture was heated to 45° C. and allowed to react at that temperature for 3 hours. The mixture was then allowed to cool and the volatiles were removed by evaporation under reduced pressure. Analysis of the residue by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 69 percent yield.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
N-fluoro-2,3-dichloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][B-](F)(F)F.F[N+]1C(C(Cl)(Cl)Cl)=CC=C(Cl)C=1Cl>>[F:9][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Two
Name
N-fluoro-2,3-dichloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.89 g
Type
reactant
Smiles
F[B-](F)(F)F.F[N+]1=C(C(=CC=C1C(Cl)(Cl)Cl)Cl)Cl
Step Three
Name
solvent
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
on mixing
CUSTOM
Type
CUSTOM
Details
to react at that temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)Cl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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